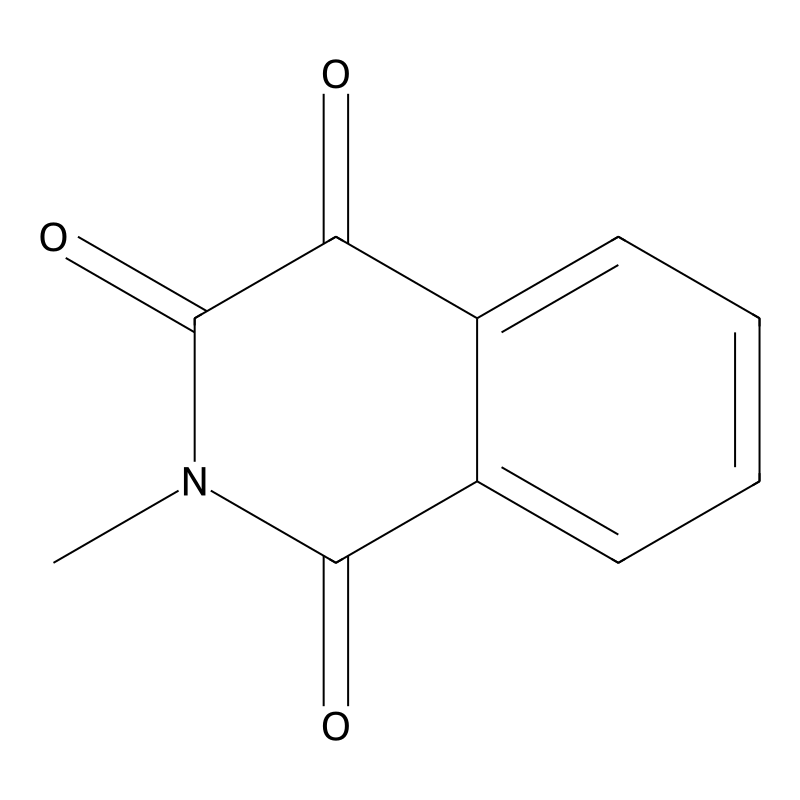2-methylisoquinoline-1,3,4(2H)-trione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methylisoquinoline-1,3,4(2H)-trione is a nitrogen-containing heterocyclic compound with the molecular formula . It belongs to the isoquinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine-like ring. The compound specifically features three carbonyl groups, which contribute to its chemical reactivity and biological activity. The presence of the methyl group at the second position of the isoquinoline ring enhances its structural complexity and potential applications in various fields.
- Photo-induced Reactions: 2-Methylisoquinoline-1,3,4(2H)-trione can participate in photo-induced reactions with alkenes or other hydrogen donors, leading to products such as oxetanes. These reactions are facilitated by the active carbonyl group located at the C4 position of the isoquinoline structure .
- Cycloadditions: The compound has been shown to engage in [4+4] photocycloadditions, which involve the formation of new cyclic structures through light-induced processes .
- Tandem Reactions: It can also participate in tandem reactions with various substrates, including azaaryl substituted acetylenes, leading to complex molecular architectures .
2-Methylisoquinoline-1,3,4(2H)-trione exhibits notable biological activities:
- Antimicrobial Properties: Compounds related to isoquinoline derivatives have been reported to possess antimicrobial activity, making them potential candidates for pharmaceutical applications .
- Antioxidant Activity: The structural features of this compound suggest it may have antioxidant properties, contributing to its potential use in health-related applications .
- Precursor for Alkaloids: It serves as a synthetic precursor for various naturally occurring alkaloids, which are known for their diverse biological activities .
The synthesis of 2-methylisoquinoline-1,3,4(2H)-trione typically involves several steps:
- Starting Materials: The synthesis commonly begins with isoquinoline derivatives.
- Reactions: The general procedure includes reacting isoquinoline with appropriate reagents under controlled conditions. For example, it can be synthesized through a reaction involving carbonyl compounds in the presence of specific catalysts or under photoirradiation conditions .
- Purification: Post-reaction purification is often achieved through techniques such as flash column chromatography or recrystallization from suitable solvents .
The unique properties of 2-methylisoquinoline-1,3,4(2H)-trione lend themselves to various applications:
- Pharmaceuticals: Its potential as an antimicrobial and antioxidant agent makes it valuable in drug development.
- Material Science: Due to its reactivity and ability to form complex structures, it can be used in developing new materials or polymers.
- Organic Synthesis: It serves as an important intermediate in organic synthesis for constructing more complex organic molecules.
Interaction studies involving 2-methylisoquinoline-1,3,4(2H)-trione have revealed important insights into its reactivity and potential biological interactions:
- Reactivity with Biological Targets: Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its therapeutic potential.
- Photochemical Behavior: Studies on its photochemical behavior highlight how light exposure affects its reactivity and interaction with other compounds .
Several compounds share structural similarities with 2-methylisoquinoline-1,3,4(2H)-trione. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylisoquinoline-1,3-dione | Lacks one carbonyl group compared to 2-methyl derivative. | |
| 6-Methylisoquinoline-1,3-dione | Features a methyl group at a different position affecting reactivity. | |
| 4-Hydroxyisoquinoline-1,3-dione | Contains a hydroxyl group influencing solubility and biological activity. | |
| Isoquinoline-1,3-dione | A simpler structure that lacks additional methyl or hydroxyl groups. |
These compounds illustrate the diversity within the isoquinoline family while highlighting the unique characteristics of 2-methylisoquinoline-1,3,4(2H)-trione that stem from its specific functional groups and structural arrangement.








